3-Methyl-3-pentenyl salicylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-pentenyl salicylate typically involves the esterification of salicylic acid with 3-methyl-3-penten-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-pentenyl salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
3-Methyl-3-pentenyl salicylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations and topical applications.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methyl-3-pentenyl salicylate involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit cyclooxygenase, thereby reducing the formation of prostaglandins, which are involved in inflammation and pain pathways . This mechanism is similar to other salicylates, making it effective as an anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: Known for its use as a topical analgesic and anti-inflammatory agent.
Ethyl salicylate: Used in fragrances and flavoring agents.
Propyl salicylate: Similar applications in the fragrance industry.
Uniqueness
3-Methyl-3-pentenyl salicylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications .
Properties
CAS No. |
65416-15-1 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
[(E)-3-methylpent-3-enyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-3-10(2)8-9-16-13(15)11-6-4-5-7-12(11)14/h3-7,14H,8-9H2,1-2H3/b10-3+ |
InChI Key |
DUVODKYLTOFNJW-XCVCLJGOSA-N |
Isomeric SMILES |
C/C=C(\C)/CCOC(=O)C1=CC=CC=C1O |
Canonical SMILES |
CC=C(C)CCOC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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